7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 883541-39-7) is a highly specialized, pre-functionalized heterocyclic building block widely procured for advanced medicinal chemistry and agrochemical discovery. The molecule features a versatile 2-carboxylic acid handle primed for standard amide coupling or esterification workflows, paired with a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the 7-position [1]. This specific substitution pattern is highly valued in procurement because it simultaneously blocks a major site of cytochrome P450-mediated oxidative metabolism and modulates the electronics of the adjacent indole N-H, offering superior pharmacokinetic baselines compared to unsubstituted indole derivatives [2].
Substituting 7-(trifluoromethyl)-1H-indole-2-carboxylic acid with the cheaper, unsubstituted 1H-indole-2-carboxylic acid routinely leads to downstream failure in drug development due to rapid oxidative degradation at the metabolically labile 7-position [1]. Furthermore, attempting to substitute it with the positional isomer 5-(trifluoromethyl)-1H-indole-2-carboxylic acid fails to replicate the critical steric and electronic shielding of the indole N-H group. The proximity of the 7-CF3 group to the N-H significantly lowers its pKa and provides steric bulk, which suppresses unwanted N-acylation side reactions during the activation of the 2-carboxylic acid [2]. Consequently, procuring the exact 7-CF3 isomer is essential for maximizing both synthetic yield during library generation and the in vivo half-life of the final active pharmaceutical ingredients.
The incorporation of the 7-CF3 group transforms the baseline indole-2-carboxylic acid from a metabolically vulnerable scaffold into a highly robust precursor. Quantitative ADMET profiling demonstrates that 7-(trifluoromethyl)-1H-indole-2-carboxylic acid achieves a high predicted bioavailability score of 0.85 and strictly satisfies all major pharmacokinetic filters, including the Lipinski, Veber, Ghose, Egan, and Muegge rules [1]. Unsubstituted indoles typically fail these metrics due to rapid cytochrome P450 (CYP) oxidation at the 7-position, whereas the strong C-F bonds completely block this metabolic pathway.
| Evidence Dimension | Bioavailability Score and CYP Oxidation Resistance |
| Target Compound Data | Bioavailability score of 0.85; 100% compliance with Lipinski/Veber rules |
| Comparator Or Baseline | Unsubstituted 1H-indole-2-carboxylic acid (highly susceptible to CYP-mediated 7-hydroxylation) |
| Quantified Difference | Complete blockade of 7-position oxidation, significantly extending the metabolic half-life of derived compounds |
| Conditions | In silico ADMET profiling and pharmacokinetic modeling |
Procuring this specific fluorinated building block directly eliminates a primary metabolic liability, drastically reducing the attrition rate of synthesized compounds in downstream ADME screening.
In the development of non-steroidal aromatase inhibitors (NSAIs), the 7-CF3 group provides essential hydrophobic bulk that is absent in standard indoles. Molecular dynamics simulations over 100 ns confirm that 7-(trifluoromethyl)-1H-indole-2-carboxylic acid forms highly stable hydrophobic interactions and polar hydrogen bonds within the active cavity of human placental aromatase (PDB ID: 3S79) [1]. The CF3 group specifically anchors the molecule near the HEM600 interaction site, a binding mode that cannot be replicated by unsubstituted indole-2-carboxylic acid due to its lower lipophilicity (logP).
| Evidence Dimension | Dynamic Binding Stability in Aromatase (CYP19A1) |
| Target Compound Data | Stable binding conformation maintained over 100 ns MD simulation |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid (lacks sufficient lipophilic bulk for optimal HEM600 anchoring) |
| Quantified Difference | Enhanced hydrophobic packing and sustained dynamic stability in the target pocket |
| Conditions | 100 ns molecular dynamics simulation; human placental aromatase (PDB ID: 3S79) |
This evidence validates the compound as an optimal, ready-to-use starting material for synthesizing next-generation breast cancer therapeutics targeting the aromatase enzyme.
During library synthesis, the activation of the 2-carboxylic acid often leads to competing N-acylation at the indole nitrogen if it is unprotected. The 7-trifluoromethyl group provides significant steric hindrance and strong electron-withdrawing effects that lower the nucleophilicity of the adjacent N-H group [1]. Compared to 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, where the CF3 group is too distant to provide steric shielding, the 7-substituted isomer ensures higher regioselectivity during standard amide coupling workflows (e.g., using HATU or EDC/HOBt), minimizing the formation of unwanted N-acyl byproducts.
| Evidence Dimension | Regioselectivity in Carboxylic Acid Activation |
| Target Compound Data | High preference for O-activation/amide formation due to sterically and electronically deactivated N-H |
| Comparator Or Baseline | 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (unshielded, more nucleophilic N-H) |
| Quantified Difference | Significant reduction in N-acylation side reactions and improved crude purity of the target amide |
| Conditions | Standard peptide/amide coupling conditions (e.g., HATU, DIPEA, room temperature) |
Buyers focused on high-throughput synthesis should prioritize this compound to improve coupling yields and reduce the need for tedious chromatographic purification of regioisomers.
Directly leveraging its validated binding affinity and dynamic stability in the CYP19A1 active site, this compound is an ideal precursor for developing novel NSAIs for hormone-receptor-positive breast cancer research [1].
Because the 7-CF3 group effectively blocks cytochrome P450-mediated oxidation at the indole 7-position, this building block is highly recommended for synthesizing kinase inhibitors that require extended in vivo half-lives and high bioavailability[2].
Thanks to the steric and electronic shielding of the indole N-H by the adjacent 7-CF3 group, this compound is perfectly suited for automated, high-throughput amide coupling workflows, ensuring high regioselectivity and minimizing N-acylation byproducts [3].
Irritant